2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-18-9-7-17(8-10-18)24-12-14-25(15-13-24)30(27,28)16-4-11-23-21(26)19-5-2-3-6-20(19)22/h2-3,5-10H,4,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQXHHFHAYPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated piperazine is then coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluoro group on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that related piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Case Study : A derivative of piperazine was shown to have an IC50 value of 7.4 μM against certain cancer cell lines, indicating its potential as an effective anticancer agent . The mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analysis.
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders, including anxiety and depression. Piperazine derivatives are often explored for their effects on serotonin receptors, which are crucial in mood regulation.
- Research Insight : A study highlighted the effectiveness of piperazine-based compounds in modulating G protein-coupled receptors (GPCRs), which play a significant role in neurotransmission and are implicated in various psychiatric conditions .
Synthesis and Biological Evaluation
Mechanism of Action
The exact mechanism of action of 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide would depend on its specific biological target. Generally, compounds with piperazine and benzamide structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluoro group may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide can be contextualized by comparing it to analogs with shared pharmacophores or modifications. Below is a detailed analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Piperazine Substituents: The 4-methoxyphenyl group in the target compound contrasts with the phenyl (MM0421.02) and chlorinated cyclohexene (Navitoclax analog) substituents in analogs. Piperazine-containing compounds often exhibit tunable receptor affinity; for example, phenylpiperazine derivatives are associated with serotonin receptor modulation, while the target compound’s methoxyphenyl group may favor selectivity for other targets .
Sulfonyl Linkers :
- The propylsulfonyl linker in the target compound is structurally analogous to the sulfonylphenyl group in Navitoclax analogs. Sulfonyl groups enhance aqueous solubility and serve as hydrogen bond acceptors, critical for target binding .
Fluorination Effects :
- Fluorine at the 2-position of the benzamide (target compound) mirrors the dual fluorination in Example 53. Fluorine atoms improve bioavailability and metabolic resistance by reducing CYP450-mediated oxidation .
Structural Complexity: The target compound lacks the heterocyclic complexity of Example 53 (pyrazolopyrimidine-chromenone) but retains a modular design conducive to SAR studies. Simpler structures like MM0421.02 may offer synthetic advantages but reduced potency .
Biological Activity
2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C23H29FN4O3S
- Molecular Weight : 460.56 g/mol
- CAS Number : [insert CAS number if available]
The presence of a piperazine ring, sulfonyl group, and methoxyphenyl moiety contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonamide groups have been shown to inhibit bacterial growth effectively.
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Compound A | 8 µg/mL | |
| Compound B | 16 µg/mL | |
| This compound | TBD | TBD |
The specific MIC for this compound has yet to be determined but is anticipated to be comparable to other piperazine derivatives.
Anticancer Properties
Studies have explored the anticancer potential of benzamide derivatives. For example, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : In vitro assays revealed that related compounds significantly reduced the viability of cancer cells at concentrations ranging from 10 to 50 µM, suggesting that the target compound may possess similar properties.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, sulfonamide groups are known for their ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive | |
| Carbonic Anhydrase | Non-competitive |
The proposed mechanism of action for this compound involves interaction with specific receptors or enzymes, leading to altered signaling pathways that inhibit cellular functions critical for pathogen survival or tumor growth.
Toxicity and Safety Profile
Preliminary studies indicate that compounds with similar structures exhibit low toxicity levels. Hemolysis assays have shown minimal hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile.
Toxicity Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
